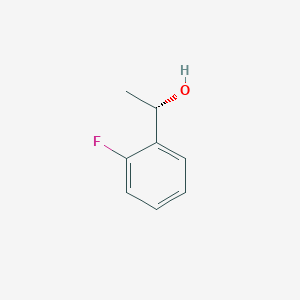

(S)-1-(2-Fluorophényl)éthanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (S)-1-(2-Fluorophenyl)ethanol involves several methods, including the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone catalyzed by Daucus carota cells, achieving a yield of up to 55% with 98% enantiomeric excess (ee) (ChemChemTech, 2022). Additionally, condensation reactions under catalyst- and solvent-free conditions have been employed to obtain novel intermediates and dehydration compounds related to (S)-1-(2-Fluorophenyl)ethanol (Research on Chemical Intermediates, 2007).

Molecular Structure Analysis

The molecular structure of (S)-1-(2-Fluorophenyl)ethanol and related compounds has been elucidated through techniques such as X-ray crystallography. For instance, the structure determination of related compounds has revealed crystallization in monoclinic systems with specific space groups, showcasing intermolecular hydrogen bonding and the orientation of molecular groups (The Open Crystallography Journal, 2008).

Chemical Reactions and Properties

(S)-1-(2-Fluorophenyl)ethanol participates in various chemical reactions, including condensation reactions leading to dehydration compounds. These reactions have been studied under different conditions, highlighting the compound's reactivity and the influence of substituents on its chemical behavior (Research on Chemical Intermediates, 2007).

Physical Properties Analysis

The physical properties of (S)-1-(2-Fluorophenyl)ethanol, such as melting points and crystallization behavior, have been characterized through experimental studies. These properties are crucial for understanding the compound's stability and suitability for various applications (Research on Chemical Intermediates, 2007).

Chemical Properties Analysis

The chemical properties of (S)-1-(2-Fluorophenyl)ethanol, including its reactivity and interaction with other molecules, have been explored through theoretical and experimental approaches. Studies have focused on the compound's chiral recognition and the effects of fluorine substitution on its chemical interactions (Physical Chemistry Chemical Physics, 2013).

Applications De Recherche Scientifique

Applications de recherche en protéomique

“(S)-1-(2-Fluorophényl)éthanol” est un produit spécialisé utilisé dans les applications de recherche en protéomique . La protéomique est une branche de la biologie qui étudie les protéines, leurs structures et leurs fonctions. Ce composé pourrait être utilisé dans diverses expériences pour comprendre le comportement, les interactions et les modifications des protéines.

Études de reconnaissance chirale

Ce composé a été utilisé dans des études portant sur l'effet de la substitution du fluor sur la reconnaissance chirale . La recherche impliquait la création de complexes diastéréoisomères moléculaires entre “this compound” et d'autres composés. Ces études contribuent à comprendre l'importance des interactions intermoléculaires spécifiques dans le processus de discrimination chirale .

Propriétés

IUPAC Name |

(1S)-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFYVXSOEBCFLV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171032-87-4 | |

| Record name | (1S)-1-(2-Fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

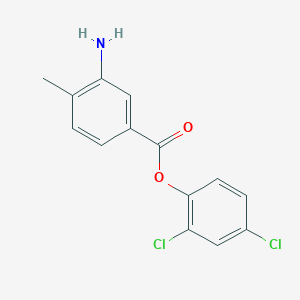

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

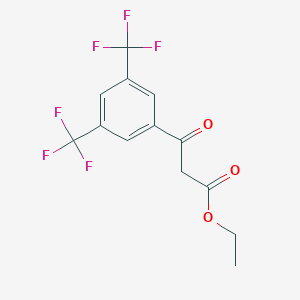

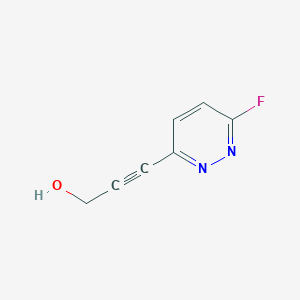

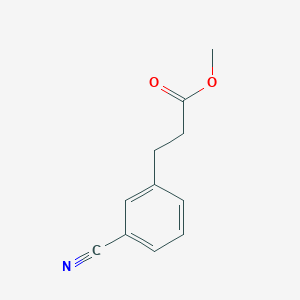

Feasible Synthetic Routes

Q & A

Q1: How does the fluorine atom in (S)-1-(2-Fluorophenyl)ethanol influence its binding interactions compared to the non-fluorinated analog?

A1: The research by [] demonstrates that the presence of a fluorine atom in the ortho position of (S)-1-(2-Fluorophenyl)ethanol significantly affects its binding interactions with chiral molecules like (R)- and (S)-butan-2-ol. Specifically, the fluorine atom enables the formation of a CH···F interaction with butan-2-ol. This interaction influences the conformation of the resulting complex, leading to a distinct structure compared to complexes formed with the non-fluorinated analog or with (S)-1-(4-Fluorophenyl)ethanol, where fluorine is in the para position [].

Q2: Beyond CH···F interactions, what other intermolecular forces are important for the binding of (S)-1-(2-Fluorophenyl)ethanol in these gas-phase complexes?

A2: The research highlights that while the CH···F interaction is significant for the ortho-fluorinated derivative, other intermolecular forces are crucial for binding in all the studied complexes. These include strong OH···O hydrogen bonds and weaker interactions like CH···π and OH···π, arising from the aromatic ring and the hydroxyl group of the ethanol derivatives []. The interplay of all these interactions, and potentially subtle repulsive forces, contributes to the overall stability and chiral recognition observed in these gas-phase complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)